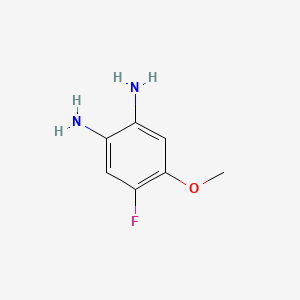

4-Fluoro-5-methoxybenzene-1,2-diamine

Description

4-Fluoro-5-methoxybenzene-1,2-diamine (C₇H₈FN₂O) is a substituted benzene diamine featuring fluorine and methoxy groups at positions 4 and 5, respectively. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing benzimidazole derivatives, which exhibit diverse pharmacological activities . Its synthesis typically involves the reduction of nitro precursors using agents like SnCl₂·2H₂O under reflux, followed by alkaline extraction to isolate the diamine . However, the compound is noted for its instability, requiring immediate use in subsequent reactions to prevent degradation .

Properties

IUPAC Name |

4-fluoro-5-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUASRLIRHEOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxybenzene-1,2-diamine typically involves the introduction of fluorine and methoxy groups onto a benzene ring followed by the addition of amine groups. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent. The methoxy group can be added via a nucleophilic substitution reaction using methanol. Finally, the amine groups are introduced through a reduction process, often using hydrogenation or other reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as sodium methoxide or halogenating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

4-Fluoro-5-methoxybenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets. The presence of amine groups allows it to form hydrogen bonds and interact with enzymes or receptors. The fluorine and methoxy groups can influence its electronic properties, affecting its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzene diamines differ in substituents, which significantly influence their chemical properties, reactivity, and applications. Below is a comparative analysis:

Structural and Functional Group Analysis

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and fluoro (F) substituents (e.g., 4-Fluoro-5-nitrobenzene-1,2-diamine) increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability .

- Halogen Effects : Chloro and bromo derivatives (e.g., 4-Chloro-5-fluorobenzene-1,2-diamine) exhibit higher molecular weights and may serve as corrosion inhibitors due to halogen-metal interactions .

Solubility and Handling

- Methoxy and methyl groups improve solubility in polar solvents (e.g., ethanol), whereas nitro and halogenated derivatives often require dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- This compound’s instability necessitates in-situ preparation, unlike more stable analogs like 4-Methylbenzene-1,2-diamine .

Biological Activity

4-Fluoro-5-methoxybenzene-1,2-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a fluorine atom and a methoxy group attached to a benzene ring with two amino groups. This unique configuration allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors due to the presence of amine groups. The fluorine and methoxy substituents modulate its electronic properties, enhancing its binding affinity to certain biomolecules. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing significantly less effect on non-cancerous MCF10A cells, indicating a selective cytotoxicity profile .

- Antiviral Properties : The compound has been evaluated for antiviral activity against influenza viruses. A related study reported significant reductions in viral loads in infected mice models, suggesting that it may directly inhibit viral replication .

- Safety Profile : In vivo studies have indicated a favorable safety profile for compounds related to this compound. For example, administration at high doses (40 mg/kg) in healthy mice did not result in significant toxicity .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Anticancer Efficacy : A study synthesized a series of 4-fluoro-substituted ligands that exhibited potent antiproliferative activity across various cancer cell lines. The lead compound showed significant G2-M phase cell cycle blockade and pro-apoptotic effects in HeLa and MCF-7 cells .

- Inhibition of EGFR Mutants : Research on similar compounds indicates their potential as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which is crucial for cancer treatment. These compounds demonstrated high potency against specific EGFR mutants while exhibiting low toxicity towards wild-type EGFR .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.